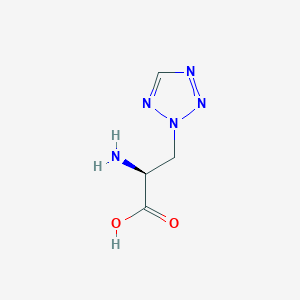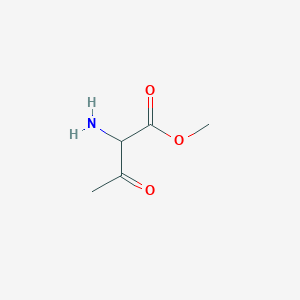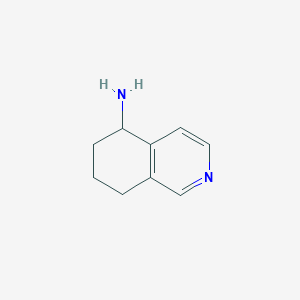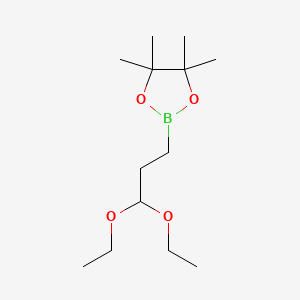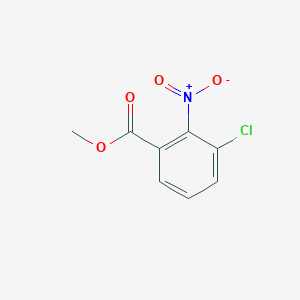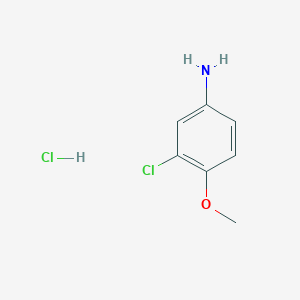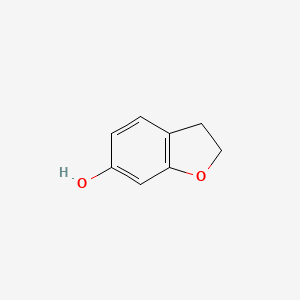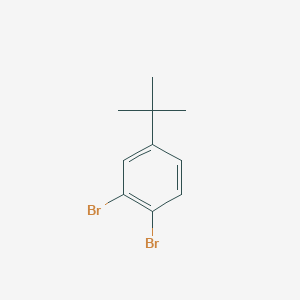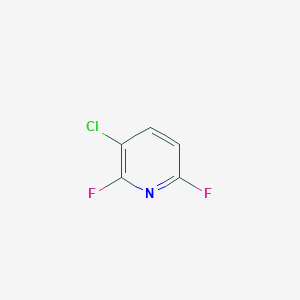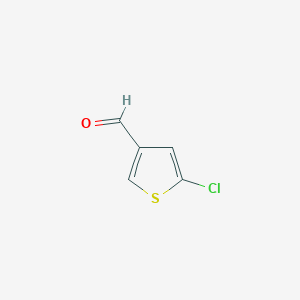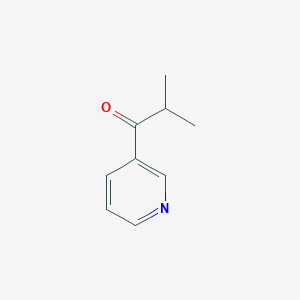
3-Chloro-1-methyl-1H-pyrazole
説明
3-Chloro-1-methyl-1H-pyrazole (CMP) is an organic compound that is widely used in the research and development of various pharmaceuticals and other compounds. CMP is a five-membered heterocyclic compound that has a unique structure and properties, making it an important tool for scientists and researchers. CMP is known for its low toxicity and good solubility in water, making it a useful compound for laboratory experiments. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs and antibacterial agents.
科学的研究の応用
Medicinal Chemistry
Pyrazoles, including 3-Chloro-1-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are found in various pharmaceutically active compounds due to their versatile biological activity .
Drug Discovery
3-Chloro-1-methyl-1H-pyrazole is used in drug discovery processes. Its unique structure makes it a valuable component in the development of new drugs .
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the synthesis of pesticides and herbicides. The chloro and methyl groups in 3-Chloro-1-methyl-1H-pyrazole can enhance the effectiveness of these compounds .
Coordination Chemistry
3-Chloro-1-methyl-1H-pyrazole is used in coordination chemistry, where it can act as a ligand to form complexes with various metals .
Organometallic Chemistry
In organometallic chemistry, 3-Chloro-1-methyl-1H-pyrazole is used as a building block for the synthesis of organometallic compounds .
Antifungal Activity
A series of novel 3- (difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi. Most of them displayed moderate to excellent activities .
Antioxidant Activity
The pyrazolone, an important compound found in 3-Chloro-1-methyl-1H-pyrazole, has been associated with antioxidant activity .
Anticancer Activity
3-Chloro-1-methyl-1H-pyrazole has been associated with anticancer activity. It’s used in the synthesis of compounds that have shown promising results in cancer treatment .
作用機序
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
One study suggests that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity .
Action Environment
It’s known that pyrazoles tend to be highly persistent in the environment .
特性
IUPAC Name |
3-chloro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMWAZUCSGVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545442 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-pyrazole | |
CAS RN |
63425-54-7 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of CMPA in inducing disease resistance in plants?
A: CMPA acts as a plant activator and induces systemic acquired resistance (SAR) in plants like tobacco and Arabidopsis thaliana. [, , ] While the exact mechanism is still under investigation, research suggests that CMPA triggers the SAR signaling pathway downstream of salicylic acid (SA) biosynthesis. [, ] This means CMPA likely activates components of the plant's immune system without directly interacting with pathogens. Notably, CMPA does not exhibit direct antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae. []
Q2: How does the structure of CMPA contribute to its activity as a plant activator?
A: Structure-activity relationship (SAR) studies on pyrazole derivatives, including CMPA, have shown that the presence of a carboxyl group at the 5-position of the 1-methyl-1H-pyrazole ring is crucial for its anti-rice blast activity. [] Additionally, the presence of a halogen atom, like chlorine or bromine, at the 3-position enhances this activity. [] Further research is needed to fully elucidate the specific interactions between CMPA's structure and the plant's SAR signaling pathway.
Q3: What are the potential benefits of using CMPA as a plant activator compared to traditional disease control methods?
A: Unlike traditional disease control methods that directly target pathogens, CMPA activates the plant's own defense mechanisms, potentially leading to broader-spectrum disease resistance. [, ] This could be beneficial in managing diseases caused by a variety of pathogens, including bacteria and fungi. [] Additionally, because CMPA acts on the plant and not the pathogen directly, it might be less likely to contribute to the development of pathogen resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
